An In-depth Technical Guide to the Putative Mechanism of Action of 2-Phenyl-1-(thiazol-2-YL)ethanamine hydrochloride
An In-depth Technical Guide to the Putative Mechanism of Action of 2-Phenyl-1-(thiazol-2-YL)ethanamine hydrochloride
Disclaimer: The following guide is a scientifically informed exploration of the potential mechanism of action for 2-Phenyl-1-(thiazol-2-YL)ethanamine hydrochloride. As of the date of this publication, there is a notable absence of direct experimental data for this specific molecule in peer-reviewed literature. Therefore, the subsequent analysis is predicated on established principles of medicinal chemistry, structure-activity relationships (SAR) derived from its core structural motifs—phenylethylamine and thiazole—and data from closely related analogues. This document is intended for research and drug development professionals and should be regarded as a theoretical framework to guide future investigation.
Introduction and Structural Rationale
2-Phenyl-1-(thiazol-2-YL)ethanamine hydrochloride is a synthetic small molecule characterized by the fusion of a phenylethylamine backbone with a thiazole heterocycle. This unique structural amalgamation suggests a complex pharmacological profile, potentially interacting with biological targets associated with both parent scaffolds.
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The Phenylethylamine Core: Phenylethylamine and its derivatives are a well-established class of compounds with significant activity in the central nervous system (CNS).[1] The unsubstituted phenylethylamine structure is the backbone for many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a wide array of psychoactive substances.[1][2] Their primary mechanism often involves modulation of monoaminergic systems, including interaction with transporters (e.g., DAT, NET, SERT) and receptors (e.g., trace amine-associated receptors).[1][3]
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The Thiazole Moiety: The thiazole ring is a "privileged" scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[4] It is a bioisostere for various functional groups and can engage in hydrogen bonding, and pi-stacking interactions, thereby influencing a compound's affinity and selectivity for its biological target. Thiazole derivatives have demonstrated a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5]
The hydrochloride salt of the title compound enhances its solubility in aqueous media, a critical attribute for pharmacological testing and potential formulation.
Hypothesized Mechanism of Action: A Dual-Pronged Approach
Based on its constituent parts, a plausible primary mechanism of action for 2-Phenyl-1-(thiazol-2-YL)ethanamine hydrochloride is the modulation of monoaminergic neurotransmission, with the thiazole ring serving to refine its target affinity and selectivity.
Primary Putative Target: Monoamine Transporters
The structural similarity of the 2-phenylethylamine core to monoamine neurotransmitters strongly suggests that its primary targets are the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters, resulting in enhanced monoaminergic signaling.
The nature of the interaction (i.e., reuptake inhibitor versus releasing agent) would be a critical determinant of its overall pharmacological effect. Given that it is a primary amine, similar to amphetamine, it could potentially act as a substrate for these transporters, leading to reverse transport (efflux) of neurotransmitters.
Modulatory Role of the Thiazole Ring
The thiazole ring is hypothesized to play a crucial role in defining the compound's target selectivity and potency. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, potentially forming key interactions within the binding pockets of monoamine transporters. Furthermore, the aromatic nature of the thiazole ring could engage in pi-stacking interactions with aromatic amino acid residues in the target protein.
The specific substitution pattern (2-phenyl and 1-(thiazol-2-yl)) is expected to confer a unique conformational rigidity compared to more flexible phenylethylamine derivatives. This constrained conformation could enhance its affinity for a specific transporter subtype, potentially leading to a more selective pharmacological profile.
Potential Downstream Signaling Pathways
Should 2-Phenyl-1-(thiazol-2-YL)ethanamine hydrochloride act as a monoamine reuptake inhibitor or releasing agent, the downstream signaling effects would be profound, primarily impacting dopaminergic, noradrenergic, and serotonergic pathways in the CNS.
An increase in synaptic dopamine could lead to the activation of both D1-like (Gs-coupled) and D2-like (Gi/o-coupled) dopamine receptors.
Caption: Putative signaling pathway of D1 receptor activation.
Similarly, elevated norepinephrine levels would activate adrenergic receptors, and increased serotonin would act on a variety of 5-HT receptors, each leading to distinct downstream cellular responses.
Experimental Protocols for Mechanism of Action Elucidation
To validate the hypothesized mechanism of action, a systematic experimental approach is required.
In Vitro Binding Assays
Objective: To determine the binding affinity of 2-Phenyl-1-(thiazol-2-YL)ethanamine hydrochloride for human monoamine transporters (hDAT, hNET, hSERT).
Methodology:
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Cell Culture and Membrane Preparation:
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Culture HEK293 cells stably expressing either hDAT, hNET, or hSERT.
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Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
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Determine protein concentration using a BCA or Bradford assay.
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Competitive Radioligand Binding Assay:
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Incubate cell membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, [³H]citalopram for hSERT) at a concentration near its Kd.
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Add increasing concentrations of 2-Phenyl-1-(thiazol-2-YL)ethanamine hydrochloride (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
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Incubate to allow binding to reach equilibrium.
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Separate bound from free radioligand by rapid filtration through glass fiber filters.
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Quantify the radioactivity on the filters using liquid scintillation counting.
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Data Analysis:
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Plot the percentage of specific binding against the log concentration of the test compound.
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Fit the data to a one-site competition model to determine the IC₅₀ value.
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Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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In Vitro Functional Assays
Objective: To determine whether 2-Phenyl-1-(thiazol-2-YL)ethanamine hydrochloride acts as a reuptake inhibitor or a releasing agent at monoamine transporters.
Methodology (Synaptosomal Uptake Assay):
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Synaptosome Preparation:
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Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, cortex for norepinephrine and serotonin).
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Neurotransmitter Uptake Assay:
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Pre-incubate synaptosomes with varying concentrations of 2-Phenyl-1-(thiazol-2-YL)ethanamine hydrochloride or a reference compound.
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Initiate uptake by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
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Terminate the uptake reaction after a short incubation period by rapid filtration.
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Measure the radioactivity retained by the synaptosomes.
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Data Analysis:
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Calculate the percent inhibition of neurotransmitter uptake at each concentration of the test compound.
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Determine the IC₅₀ for uptake inhibition.
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Methodology (Neurotransmitter Release Assay):
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Synaptosome Loading:
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Incubate synaptosomes with a radiolabeled neurotransmitter to allow for its uptake and accumulation.
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Release Experiment:
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Wash the loaded synaptosomes to remove excess extracellular radioactivity.
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Expose the synaptosomes to varying concentrations of 2-Phenyl-1-(thiazol-2-YL)ethanamine hydrochloride or a reference releasing agent (e.g., amphetamine).
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Measure the amount of radioactivity released into the supernatant over time.
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Data Analysis:
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Calculate the percent release of the neurotransmitter at each concentration of the test compound.
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Determine the EC₅₀ for neurotransmitter release.
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Caption: Experimental workflow for elucidating the mechanism of action.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that could be generated from the aforementioned experiments, illustrating a potential pharmacological profile for the compound.
| Parameter | hDAT | hNET | hSERT |
| Binding Affinity (Ki, nM) | 25 | 150 | 800 |
| Uptake Inhibition (IC₅₀, nM) | 40 | 250 | >1000 |
| Release (EC₅₀, nM) | 60 | 300 | >1000 |
This hypothetical data suggests a primary action as a dopamine reuptake inhibitor and releasing agent, with weaker effects on the norepinephrine transporter and minimal interaction with the serotonin transporter.
Conclusion and Future Directions
2-Phenyl-1-(thiazol-2-YL)ethanamine hydrochloride is a molecule of significant interest due to its hybrid structure, which combines the CNS-active phenylethylamine scaffold with the versatile thiazole moiety. The most plausible mechanism of action, based on SAR, is the modulation of monoamine transporters, with a potential preference for the dopamine transporter.
To move beyond this hypothesis, rigorous experimental validation is essential. The protocols outlined in this guide provide a clear roadmap for elucidating the precise molecular mechanism of this compound. Future studies should also explore its activity at other potential targets, such as trace amine-associated receptors and other GPCRs, to build a comprehensive pharmacological profile. Such research will be instrumental in determining the therapeutic potential of this and related compounds in the field of neuroscience and beyond.
References
-
[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl]ethanoate for use in lymphangioleiomyomatosis and other diseases - Patent US-11547699-B2. PubChem. (n.d.). Retrieved from [Link]
-
Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Medicinal Chemistry, 14(10), 1935–1948. Retrieved from [Link]
-
Coudert, P. (2024, March 10). Phenylethylamine derivatives. Techniques de l'Ingénieur. Retrieved from [Link]
- An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide. (2015). Google Patents.
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2023). Biomolecules & Therapeutics, 31(1), 75–84. Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). International Journal of Molecular Sciences, 25(2), 868. Retrieved from [Link]
- 2-aminothiazole derivative, preparation method, and use. (2014). Google Patents.
- [2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl]ethanoate for use in lymphangioleiomyomatosis and other diseases. (2019). Google Patents.
-
Phenethylamine. (n.d.). In Wikipedia. Retrieved from [Link]
-
An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). (2023). Preprints.org. Retrieved from [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. (2023). KoreaScience. Retrieved from [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (2023). Molecules, 28(2), 759. Retrieved from [Link]
-
Thiazole derivatives, process for their preparation and pharmaceutical compositions containing them. (1983). European Patent Office. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Medicinal Chemistry, 14(10), 1935-1948. Retrieved from [Link]
-
An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). (2023). Preprints.org. Retrieved from [Link]
-
Structure and structure–activity relationship of compounds 1 and 2. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (2023). bioRxiv. Retrieved from [Link]
-
synthesis and anti-proliferative screening of new thiazole compounds. (2020). European Chemical Bulletin, 9(5), 132-137. Retrieved from [Link]
-
2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. (2016). IUCrData, 1(2), x160879. Retrieved from [Link]
-
Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. (2023). Molbank, 2023(1), M1584. Retrieved from [Link]
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
